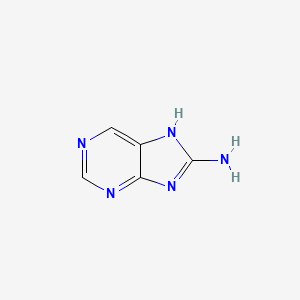

7H-purin-8-amine

Descripción

Role in Nucleic Acid Structure and Function

The most fundamental role of purine (B94841) derivatives is as constituents of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). rsc.orgslideshare.net The purine bases, adenine (B156593) (A) and guanine (B1146940) (G), are two of the four nucleobases that form the genetic alphabet. wikipedia.org In the iconic double helix structure of DNA, adenine forms two hydrogen bonds with its complementary pyrimidine (B1678525), thymine (B56734) (T), while guanine forms three hydrogen bonds with cytosine (C). units.it This specific base pairing is the cornerstone of genetic information storage, replication, and transcription.

The structure of these purine bases, with their specific hydrogen bond donors and acceptors, is critical for the stability and fidelity of the genetic code. units.it The planarity of the purine ring system, although with a slight pucker, contributes to the stacking interactions that further stabilize the nucleic acid structure. units.it

Involvement in Cellular Signaling Pathways

Beyond their role in genetics, purine derivatives are key players in cellular communication, acting as signaling molecules. nih.gov Adenosine (B11128) triphosphate (ATP), in addition to being the primary energy currency of the cell, and guanosine (B1672433) triphosphate (GTP) are crucial signaling molecules. wikipedia.org For instance, the enzymatic conversion of ATP to cyclic adenosine monophosphate (cAMP) generates a ubiquitous second messenger that mediates a vast number of cellular responses to hormonal and neurotransmitter signals.

Purines and their nucleoside derivatives can also act directly as neurotransmitters by binding to specific purinergic receptors, which are involved in a wide range of physiological processes. avcr.cz The modulation of these signaling pathways by synthetic purine derivatives is a major focus of drug discovery. ontosight.ai

Precursors to Coenzymes and Metabolites

The purine scaffold is a fundamental building block for several essential coenzymes that participate in a wide range of enzymatic reactions. avcr.czbasicmedicalkey.com These include:

Adenosine Triphosphate (ATP): As the universal energy currency, ATP powers countless cellular processes, from muscle contraction to DNA replication. numberanalytics.com

S-Adenosylmethionine (SAM): This molecule is the primary methyl group donor in a vast number of methylation reactions, which are critical for regulating gene expression and protein function. basicmedicalkey.com

Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD): These coenzymes are essential for cellular respiration, acting as electron carriers in redox reactions that are central to energy metabolism. basicmedicalkey.comnumberanalytics.com

Acetyl-CoA: While not a direct purine derivative, its synthesis is dependent on ATP. It is a central metabolite in the synthesis and breakdown of carbohydrates, fats, and proteins. avcr.cz

The central role of these coenzymes highlights the indispensable nature of the purine scaffold in sustaining life's fundamental metabolic processes.

Structure

3D Structure

Propiedades

IUPAC Name |

7H-purin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZRFGGARFKJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479324 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20296-09-7 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7h Purin 8 Amine and Its Analogs

De Novo Synthetic Routes to the Purine (B94841) Ring System

De novo synthesis refers to the construction of the purine skeleton from simpler acyclic or heterocyclic precursors. basicmedicalkey.comutah.edu This approach offers significant flexibility in introducing a wide array of substituents onto the final purine structure.

The most established and versatile route to purine synthesis begins with an appropriately substituted pyrimidine (B1678525) derivative. thieme-connect.deyu.edu.jo This strategy involves the formation of the imidazole (B134444) portion of the purine ring onto a pyrimidine scaffold.

A classic and widely applied method for constructing the purine ring is the Traube synthesis, which involves the cyclization of a pyrimidine-4,5-diamine with a reagent that provides a single carbon atom. thieme-connect.demdpi.com This reaction connects the two amino groups at the C4 and C5 positions of the pyrimidine ring to form the fused imidazole ring. thieme-connect.de

A variety of one-carbon reagents can be employed for the cyclization step, leading to diverse 8-substituted purines. The choice of reagent is critical and dictates the substituent at the C8 position of the resulting purine. Commonly used cyclizing agents include formic acid, orthoesters, and acid anhydrides. thieme-connect.demdpi.com For instance, heating 2,5,6-triaminopyrimidin-4-ol with formic acid yields guanine (B1146940). thieme-connect.de Similarly, the reaction of pyrimidine-2,4,5-triamine (B1267316) with a mixture of triethylorthoformate and acetic anhydride (B1165640) can produce 2-aminopurine. mdpi.com

Table 1: Examples of Traube Synthesis for Purine Formation

| Pyrimidine Precursor | Cyclizing Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Guanine | thieme-connect.de |

| Pyrimidine-2,4,5-triamine | Triethylorthoformate, Acetic Anhydride | 2-Aminopurine | mdpi.com |

The reaction conditions for Traube synthesis can vary significantly depending on the specific substrates and reagents used, often requiring heating. thieme-connect.demdpi.com

An alternative and powerful strategy for forming the imidazole ring begins with a 5-nitropyrimidine. google.comresearchgate.net This method involves the chemical reduction of the nitro group at the C5 position to an amino group, generating a 4,5-diaminopyrimidine (B145471) in situ. This intermediate then undergoes cyclization to form the purine ring system. google.com

The key step in this sequence is the reduction of the nitro group. Various reducing agents have been successfully employed, with the choice depending on the other functional groups present in the molecule. Common reagents include sodium dithionite (B78146), iron in acidic media (e.g., acetic acid or formic acid), or catalytic hydrogenation (e.g., H₂/Pd). rsc.orgresearchgate.netpreprints.org For example, 5-nitropyrimidine-2,4-diamine (B43640) can be reduced with sodium dithionite to yield pyrimidine-2,4,5-triamine. preprints.org Following the reduction, cyclization is typically effected by adding a one-carbon source, such as triethyl orthoformate or formic acid, often in the same reaction vessel. rsc.orgresearchgate.net

This pathway is particularly useful for creating libraries of substituted purine compounds, as it allows for the sequential introduction of different amine substituents at various positions on the pyrimidine ring before the final reduction and cyclization steps. google.com

Table 2: Reduction Methods for 5-Nitropyrimidines in Purine Synthesis

| Starting Material | Reducing Agent/Conditions | Intermediate Formed | Reference(s) |

|---|---|---|---|

| 6-Nitrotetrazolo[1,5-a]pyrimidine-7-amine | Sodium Dithionite | Pyrimidine-2,4,5-triamine | researchgate.netpreprints.org |

| 4,6-Dihalo-5-nitro-2-alkyl-pyrimidine derivatives | Catalytic Hydrogenation | 4,6-Dihalo-2-alkyl-pyrimidine-5-amine | google.com |

| 5-Nitropyrimidine derivatives | Palladium on Carbon (Pd/C) | 5-Aminopyrimidine derivatives | rsc.org |

To improve efficiency and yield, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps, such as reduction and cyclization, into a single procedure without isolating intermediates. organic-chemistry.orgacs.org For instance, a one-pot procedure for converting aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles (structurally related to purines) has been described. organic-chemistry.orgresearchgate.net This method uses formic acid, iron powder, and an additive like ammonium (B1175870) chloride to both reduce the nitro group and effect the imidazole cyclization, typically achieving high yields within one to two hours. organic-chemistry.orgresearchgate.net

Another versatile one-pot method allows for the synthesis of highly substituted purines from 5-amino-4-chloropyrimidines using Vilsmeier-type reagents, which avoids the need for metal catalysts. acs.org This approach is particularly effective for generating new 9-aryl-substituted chloropurines and 8-alkylpurine nucleosides. acs.org These strategies are highly valued for their operational simplicity and ability to rapidly generate diverse compound libraries. acs.orgresearchgate.net

Table 3: Example of a One-Pot Procedure for Fused Imidazole Synthesis

| Reactants | Reagents | Solvent(s) | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Aromatic/Heteroaromatic 2-nitroamines | Iron powder, NH₄Cl | Formic acid, Isopropanol | 80°C, 1-2 hours | Bicyclic 2H-imidazoles | organic-chemistry.org |

An alternative de novo approach to the purine skeleton involves constructing the pyrimidine ring onto a pre-existing, suitably functionalized imidazole ring. rsc.orgthieme-connect.demdpi.com This route mirrors the biosynthetic pathway of purine synthesis and is of growing importance, although it has been historically less explored than routes starting from pyrimidines. thieme-connect.deyu.edu.jo

This strategy typically starts with a 4-aminoimidazole-5-carboxamide or a related derivative. rsc.org The pyrimidine ring is then formed through a cyclocondensation reaction, which closes the six-membered ring. For example, 5-amino-4-cyanoformimidoyl imidazoles can be treated with cyanamide (B42294) in acetic acid. rsc.org This process involves an intramolecular cyclization where the amino group at C5 of the imidazole attacks a nitrile group, ultimately forming the pyrimidine ring and yielding a 2-amino-6-cyano-purine derivative. rsc.org

Another method transforms 4-nitroimidazole (B12731) into 4-amino-1H-imidazole-5-carbaldehyde oximes. yu.edu.jo These intermediates can then be cyclized to afford 7-substituted purines in high yields. yu.edu.jo Similarly, Schiff bases derived from 4-nitroimidazolecarbaldehydes can be used. Selective reduction of the nitro group, followed by condensation with orthoesters and subsequent heating with ammonia, results in the formation of the purine ring. mdpi.com These cyclocondensation approaches provide a powerful alternative for accessing specific substitution patterns on the purine core that may be difficult to achieve through pyrimidine-based routes. rsc.orgmdpi.com

Table 4: Purine Synthesis from Imidazole Precursors

| Imidazole Precursor | Reagent(s) | Key Step(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-Amino-4-cyanoformimidoyl imidazole | Cyanamide, Acetic acid | Intramolecular cyclization | 2-Amino-6-cyano-purine | rsc.org |

| 4-Nitroimidazolecarbaldehyde Schiff base | 1. Pd/C, Ethanol2. Orthoester3. NH₃, Ethanol | Nitro reduction, Condensation, Cyclization | 7-Substituted purine | mdpi.com |

| 4-Amino-1H-imidazole-5-carbaldehyde oxime | N/A | Cyclization | 7-Substituted purine | yu.edu.jo |

Synthesis from Imidazole Precursors

Modification of Pre-formed Purine Ring Systems

A principal strategy for synthesizing 7H-purin-8-amine analogs is the chemical modification of a pre-existing purine core. This approach leverages the known reactivity of the purine ring, particularly at the C-8 position, to introduce the desired amine functionality.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of 8-aminopurine derivatives. mdpi.comnih.gov These reactions typically involve the displacement of a leaving group at the C-8 position of the purine ring by an amine nucleophile.

The direct introduction of an amino group at the C-8 position can be achieved through various methods. A common precursor for this transformation is an 8-halopurine, where a halogen atom serves as a good leaving group. The reaction of an 8-halopurine with an amine is a frequently employed method. mdpi.comnih.gov For instance, the synthesis of C8-alkylamine-substituted purines has been accomplished by reacting 8-bromopurines with various alkylamines. nih.govacs.org This method has been shown to be effective for introducing a range of primary and secondary amines at the C-8 position.

The efficiency of these substitution reactions can be influenced by several factors, including the nature of the amine, the solvent, and the reaction temperature. In some cases, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.

Halogenation and Subsequent Functionalization at C-8

A two-step approach involving halogenation of the purine ring at the C-8 position followed by nucleophilic substitution is a versatile strategy for introducing amino functionalities. mdpi.com The C-8 position of the purine ring is susceptible to electrophilic halogenation, allowing for the introduction of chloro, bromo, or iodo substituents. mdpi.comuio.no These 8-halopurines are then valuable intermediates for subsequent reactions.

The halogen atom at C-8 can be readily displaced by a variety of amine nucleophiles to yield the corresponding 8-amino, 8-alkylamino, or 8-arylamino purine derivatives. mdpi.comnih.gov This two-step process provides a high degree of flexibility in the types of amine groups that can be introduced.

Regioselectivity in N-Alkylation and C-8 Functionalization

When modifying purine systems, controlling the regioselectivity of reactions, particularly N-alkylation and C-8 functionalization, is crucial. The purine ring possesses multiple nitrogen atoms that can be alkylated, and the reactivity of the C-8 position can be influenced by substituents elsewhere on the ring. mdpi.com

The choice of reaction conditions, including the base and solvent, can play a significant role in directing the outcome of these reactions. For instance, the use of sterically hindered bases can favor deprotonation and subsequent functionalization at the C-8 position. mdpi.comresearchgate.net Similarly, the nature of the protecting groups on the sugar moiety of nucleosides can influence the regioselectivity of both N-alkylation and C-8 functionalization. Careful consideration of these factors is essential for the successful synthesis of specific this compound analogs. mdpi.com

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a powerful and highly selective alternative to traditional chemical synthesis for producing this compound analogs, particularly nucleosides. nih.govchemrxiv.org Biocatalysis often proceeds under mild conditions and can provide excellent regio- and stereoselectivity, which can be challenging to achieve through chemical means. nih.govtandfonline.com

Transglycosylation Reactions

Transglycosylation reactions, catalyzed by nucleoside phosphorylases, are a prominent enzymatic method for the synthesis of modified nucleosides. tandfonline.comnih.govtandfonline.com This process involves the transfer of a glycosyl group from a donor nucleoside to a purine base, in this case, a derivative of this compound. tandfonline.comnih.gov

This method is advantageous as it can utilize readily available nucleosides as starting materials. tandfonline.com The equilibrium of the reaction can often be shifted towards the desired product, leading to good yields of the target nucleoside. nih.gov Various purine nucleoside phosphorylases (PNPs) from different sources, such as E. coli, have been employed for these transformations. nih.govmdpi.com The substrate specificity of these enzymes can be exploited to synthesize a range of 8-substituted purine nucleosides. nih.govmdpi.commdpi.com

| Enzyme Source | Substrate(s) | Product(s) | Key Findings |

| E. coli Nucleoside Phosphorylase | 7-methyl-2′-deoxyguanosine, thymidine, various purine bases | Purine-modified 2′-deoxynucleosides | Maximal yields are achieved with a small excess of the glycosyl-donor and a four-fold lack of phosphate (B84403). nih.gov |

| Recombinant E. coli PNP | 4-(4-aminopyridine-3-yl)-1H-pyrazole, ribose/deoxyribose donors | N1-pyrazole nucleosides and minor "non-typical" products | The enzyme can produce structurally isomeric nucleosides, and molecular modeling helps to understand the formation of minor products. nih.gov |

| Recombinant Calf Spleen PNP | 2,6-diamino-8-azapurine, ribose-1-phosphate | N7- and N8-ribosylated products | The ratio of N8/N7 products is dependent on reaction conditions. E. coli PNP yields a mixture of N8 and N9 isomers. mdpi.com |

| Bacillus stearothermophilus (whole cells) | 2'-deoxyinosine, various modified purine bases | Base-modified 2'-deoxynucleosides | The cells tolerate modifications at the 2, 6, and 8-positions of the purine ring, yielding products in up to 65% yield. chapmanhall.com |

One-Pot Enzymatic Cascade Transformations

One-pot multi-enzymatic reactions represent an advanced and efficient strategy for synthesizing complex molecules like purine derivatives. hilarispublisher.comhilarispublisher.com This approach mimics natural metabolic pathways by combining multiple enzymes in a single reaction vessel to perform a series of sequential catalytic steps. hilarispublisher.com This methodology offers several advantages, including reduced downstream processing, higher yields, and improved atom economy. d-nb.infonih.gov

For the synthesis of this compound analogs, a one-pot cascade can be designed to overcome the limitations of single-enzyme reactions. researchgate.netseela.net A notable example involves a three-enzyme system for the production of 2'-deoxyribonucleosides of 8-azapurines. researchgate.netseela.net This cascade utilizes:

Ribokinase (RK): To phosphorylate 2-deoxy-D-ribose.

Phosphopentomutase (PPM): To convert the resulting phosphate into 2-deoxy-D-ribose-1-phosphate.

Purine Nucleoside Phosphorylase (PNP): To catalyze the final glycosylation of the 8-azapurine (B62227) base with the activated sugar. researchgate.netseela.net

This one-pot approach has been successfully applied to the synthesis of various 8-aza-7-deazapurine nucleosides, demonstrating satisfactory substrate activity and achieving yields of over 50%. seela.net

Another powerful one-pot, two-enzyme system combines a pyrimidine nucleoside phosphorylase (PyNP) with a PNP. nih.gov In this cascade, the PyNP first catalyzes the phosphorolysis of a pyrimidine nucleoside (e.g., uridine) to generate ribose-1-phosphate. This intermediate is then immediately utilized by the PNP in the same vessel to glycosylate a purine base, such as 2,6-diaminopurine (B158960) or 2-amino-6-chloropurine, to form the desired purine nucleoside analog. nih.gov This method has achieved high conversion rates of over 90%, even at relatively high substrate concentrations. nih.gov

Table 2: Examples of One-Pot Enzymatic Cascade Transformations for Purine Analog Synthesis

| Enzyme Cascade | Starting Materials | Product | Key Advantages | Reference(s) |

| Ribokinase (RK), Phosphopentomutase (PPM), Purine Nucleoside Phosphorylase (PNP) | 2-deoxy-D-ribose, 8-aza-7-deazapurine bases | 8-aza-7-deazapurine 2'-deoxyribonucleosides | Bypasses the need for pre-activated sugar donors; good yields for specific substrates. | researchgate.netseela.net |

| Pyrimidine Nucleoside Phosphorylase (PyNP), Purine Nucleoside Phosphorylase (PNP) | Uridine, 2,6-diaminopurine | 2,6-diaminopurine ribonucleoside | High conversion rates (>90%); efficient use of a readily available pyrimidine nucleoside as the ribose donor. | nih.gov |

| Uridine Phosphorylase (UP), Purine Nucleoside Phosphorylase (PNP), Deoxyadenosine Kinase (dAK) | Arabinosyluracil, Adenine (B156593), ATP | Vidarabine 5'-monophosphate (araA-MP) | Overcomes solubility constraints and equilibrium limitations of intermediate steps. | researchgate.net |

Structure Activity Relationship Sar Studies of 7h Purin 8 Amine and Its Derivatives

Impact of Substitution at the 8-Position on Biological Activity

The 8-position of the purine (B94841) ring is a key site for chemical modification, and substitutions at this position have a profound impact on the biological activity of 7H-purin-8-amine derivatives. The nature, size, and electronic properties of the substituent can dictate the compound's potency, selectivity, and pharmacological profile.

Research into purine-based ligands targeting the Hsp90 protein family has shown that the 8-position often interacts with a hydrophobic pocket. nih.gov Consequently, introducing polar functional groups at this position can be detrimental to activity. nih.gov Conversely, SAR studies on caffeine, a related purine derivative, have demonstrated that introducing an aryl group at the C-8 position can significantly enhance the inhibitory potency against targets like phosphodiesterases and adenosine (B11128) receptors. researchgate.net

Further studies have explored a range of substituents at the 8-position, revealing diverse pharmacological outcomes:

Aminoalkylamino Chains: The addition of aminoalkylamino linkers at the 8-position of purine-2,6-diones, terminating in an arylpiperazine group, has yielded potent ligands for serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT7), indicating potential for development as psychotropic agents. if-pan.krakow.pl For instance, the compound 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with antidepressant- and anxiolytic-like effects. if-pan.krakow.pl

Heterocyclic Rings: In the pursuit of Hsp90 inhibitors, replacing the hydrophobic moiety of the potent inhibitor BIIB021 with various five-membered heterocyclic rings at the purine 8-position has been investigated. mdpi.com This work found that isoxazole (B147169) and phenyloxazole substituents resulted in compounds with significant Hsp90α inhibitory activity. mdpi.com

Oxolanyl Groups: The presence of an 8-(oxolan-2-yl) group on a purine-6-amine scaffold suggests potential activity against targets like viral polymerases and protein kinases, highlighting how non-aromatic heterocyclic substituents can also confer important biological properties. vulcanchem.com

The following table summarizes key findings on how different substituents at the 8-position influence biological activity.

| 8-Position Substituent | Derivative Class | Observed Biological Activity/Target | Reference |

|---|---|---|---|

| Aminoalkylamino-arylpiperazine | Purine-2,6-dione | 5-HT1A, 5-HT2A, 5-HT7 receptor ligand; potential anxiolytic/antidepressant | if-pan.krakow.pl |

| Aryl Ring (general) | Purine-based | Enhanced inhibition of phosphodiesterases and adenosine receptors | researchgate.net |

| Isoxazole | Purine-based | Hsp90α inhibition | mdpi.com |

| p-Tolyl | Purine-based | Promising Hsp90α inhibition and anticancer activity | mdpi.com |

| Oxolan-2-yl | Purin-6-amine | Potential inhibition of viral polymerases and protein kinases | vulcanchem.com |

| Aryl Ring (with polar groups) | Purine-based Hsp90 Ligand | Deleterious effect on activity due to hydrophobic pocket interaction | nih.gov |

Influence of Amino Group Modifications

The exocyclic amino group at the 8-position is a critical determinant of the molecule's properties. It serves as a hydrogen bond donor, an essential interaction for anchoring the ligand into the binding site of many biological targets. nih.gov Furthermore, this amino group is a versatile handle for chemical derivatization, allowing for the synthesis of extensive compound libraries for SAR studies.

Modifications can range from simple alkylation or acylation to the attachment of larger, more complex moieties. researchgate.net For example, converting the primary amine into a secondary or tertiary amine, or into an amide, alters its hydrogen bonding capacity, pKa, and steric profile. researchgate.net These changes directly influence binding affinity and selectivity.

Computational studies have revealed that the 8-amino group also significantly impacts the electronic properties and tautomeric equilibrium of the purine ring. mdpi.com In C8-NH2 derivatives, the N7H tautomer can become more stable than the N9H tautomer in polar solvents, a reversal of the typical preference observed in unsubstituted purine. mdpi.com This solvent-dependent shift in tautomeric population can have profound pharmacological consequences, as different tautomers may exhibit vastly different binding affinities for a given target. The repulsive interaction between the 8-amino group and a nearby N-H group on the purine ring can also influence the molecule's geometry and interaction with its environment. mdpi.com

The development of 8-aminoalkylamino derivatives, as mentioned previously, is a prime example of leveraging the 8-amino position for SAR. In these cases, the amine is not just a binding element but the base for a linker chain that positions another pharmacophore (e.g., an arylpiperazine) to engage with a secondary binding site on the target receptor. if-pan.krakow.pl

Modulations of Purine Ring System and Their Pharmacological Consequences

While substitutions on the purine ring are crucial, modifications to the heterocyclic core itself represent another important avenue for SAR exploration. These modulations involve altering the purine scaffold to isosteric or bioisosteric ring systems, or introducing substituents at other positions (e.g., 2, 6, or 9) to fine-tune the molecule's properties. Such changes can improve binding, alter selectivity, enhance metabolic stability, or modify physical properties like solubility.

Key strategies for purine ring modulation include:

Isosteric Replacement: Replacing the purine core with related bicyclic systems can lead to novel inhibitors with improved properties. In the development of Protein Kinase B (PKB) inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold (a 7-deazapurine) was compared to other hinge-binding fragments. nih.gov Substituting it with an 8-oxopurine core was explored with the hypothesis that the additional carbonyl group could form new hydrogen bonds within the kinase's active site. nih.gov

Ring Atom Substitution: Changing a carbon for a nitrogen atom (or vice-versa) in the ring system alters the electronic distribution and hydrogen bonding pattern. The 7-azaindole (B17877) scaffold, for instance, served as an effective hinge-binding element in kinase inhibitor design. nih.gov

Substitution at Other Positions: Introducing substituents at positions 2, 6, or 9 can modulate the activity profile established by the 8-position substituent.

N9-Substitution: The N9 position is frequently modified, particularly in the synthesis of nucleoside analogs. Attaching moieties like pyrazole (B372694) or pyrazoline rings via a linker to the N9 position of purines has produced compounds with inhibitory activity against thrombin and lipid peroxidation. tandfonline.com

These strategic modifications can lead to significant changes in biological outcomes, as summarized in the table below.

| Purine Ring Modulation | Resulting Derivative/System | Pharmacological Consequence/Target | Reference |

|---|---|---|---|

| Isosteric replacement | 8-Oxopurine | Investigated for additional interactions with Protein Kinase B (PKB) | nih.gov |

| Isosteric replacement | Pyrimido[5,4-b] andhrauniversity.edu.inoxazine | Potent inhibition of RET kinase and its drug-resistant mutants | researchgate.net |

| N9-alkylation with heterocyclic moiety | 9-[(Pyrazol-5-yl)methyl]-purine | Inhibition of thrombin and lipid peroxidation | tandfonline.com |

| Tautomerism modulation | 8-aminopurine (N7H tautomer) | Increased stability in polar solvents, affecting target interaction | mdpi.com |

Stereochemistry and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's accessible shapes (conformation) are critical aspects of SAR. For a ligand to bind effectively to its biological target, it must adopt a specific, low-energy conformation that is complementary to the shape and chemical environment of the binding site. washington.edu

Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit dramatically different biological activities. A chiral center in a substituent attached to the this compound core can lead to enantiomers or diastereomers, where often only one isomer is active. This highlights the importance of stereochemically controlled synthesis in drug development. core.ac.uk

Conformational analysis is equally important. For example:

Substituent Conformation: In studies of 8-(oxolan-2-yl)-7H-purin-6-amine, computational analysis using Density Functional Theory (DFT) predicted that the oxolanyl ring adopts a puckered conformation to minimize steric hindrance with the purine core. vulcanchem.com This preferred conformation dictates how the substituent presents itself to the biological target.

Linker Flexibility: The introduction of flexible linkers, such as in homo-N-nucleosides where a methylene (B1212753) group separates the purine from another ring, increases conformational flexibility. tandfonline.com This added flexibility can allow the molecule to adopt an optimal conformation for binding that might not be possible with a more rigid structure. tandfonline.com

Therefore, a comprehensive SAR study must consider not only which atoms are present but also their precise 3D arrangement. Rigid analogs are often synthesized to lock the molecule into a specific conformation, helping to identify the "bioactive" conformation required for receptor binding and activation. washington.edu

Biological Activities and Mechanisms of Action of 7h Purin 8 Amine Analogs

Modulation of Purine (B94841) Metabolism Pathways

Analogs of 7H-purin-8-amine have been identified as significant modulators of purine metabolism. These compounds can alter the delicate balance of purine nucleotides, nucleosides, and bases, which are essential for a variety of cellular processes, including DNA and RNA synthesis, energy metabolism, and signal transduction. By targeting key enzymes within the purine metabolic pathways, these analogs can induce substantial shifts in the concentrations of various purine metabolites.

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

A primary mechanism by which this compound analogs exert their effects is through the competitive inhibition of purine nucleoside phosphorylase (PNPase). nih.gov PNPase is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides, such as inosine (B1671953) and guanosine (B1672433), to their respective purine bases, hypoxanthine (B114508) and guanine (B1146940). nih.gov

One of the most studied analogs in this class is 8-aminoguanine (B17156). Mechanistic studies have shown that 8-aminoguanine is a potent inhibitor of PNPase. nih.gov The inhibition of PNPase by 8-aminoguanine and its analogs is a key factor in their biological activity. For instance, 8-aminoguanosine's effects are primarily mediated by its rapid conversion to 8-aminoguanine. nih.gov

Table 1: Inhibition of Recombinant Human Purine Nucleoside Phosphorylase (rhPNPase) by 8-Aminopurine Analogs

| Compound | Inhibition Constant (Ki) | 95% Confidence Interval (CI) |

|---|---|---|

| 8-Aminoguanine | 2.8 µmol/L | 2.2–3.5 µmol/L |

| 8-Aminohypoxanthine | 10 µmol/L | Not Reported |

| 8-Aminoinosine | 35 µmol/L | 26–49 µmol/L |

This table presents the inhibitory constants (Ki) of various 8-aminopurine analogs against rhPNPase, demonstrating their potency as inhibitors of this key enzyme in the purine salvage pathway. nih.gov

The inhibition of PNPase by this compound analogs leads to a significant shift in the balance of purine metabolites, a phenomenon referred to as "rebalancing" the purine metabolome. nih.gov By blocking the enzymatic activity of PNPase, these compounds prevent the breakdown of inosine and guanosine. nih.gov This results in an accumulation of the PNPase substrates (inosine and guanosine) and a concurrent decrease in its products (hypoxanthine and guanine). nih.gov This rebalancing of the purine metabolome is believed to be a key contributor to the therapeutic effects of these compounds. researchgate.net The increase in tissue-protective purines like inosine and guanosine, coupled with a reduction in potentially damaging purines like hypoxanthine, is thought to underlie many of the beneficial actions of this class of agents. researchgate.net

The administration of this compound analogs, such as 8-aminoguanine, has a direct and measurable impact on the in vivo concentrations of inosine and guanosine. Studies have demonstrated that an effective dose of 8-aminoguanine can lead to a several-fold increase in the renal interstitial levels of both inosine and guanosine. nih.gov This elevation of inosine and guanosine levels is a direct consequence of PNPase inhibition. nih.gov In vivo studies have confirmed that administration of 8-aminoguanine leads to a significant increase in the urinary excretion of inosine and a tendency for increased guanosine excretion. nih.gov Conversely, the levels of the PNPase products, hypoxanthine and guanine, are markedly suppressed. nih.gov

Table 2: In Vivo Effects of 8-Aminoguanine on Urinary Purine Levels

| Purine | Effect of 8-Aminoguanine Administration | Fold Change |

|---|---|---|

| Inosine | Increased | ~6 to 11-fold increase in urinary excretion |

| Guanosine | Tended to increase | Not statistically significant in all studies |

| Hypoxanthine | Decreased | >80% decrease in urinary excretion |

| Guanine | Decreased | ~84% to 89% decrease in urinary excretion |

This table summarizes the observed changes in the urinary excretion of key purine metabolites following the administration of a diuretic/natriuretic dose of 8-aminoguanine, illustrating the in vivo consequences of PNPase inhibition. nih.gov

Interactions with Adenosine (B11128) Receptors (e.g., A2B Receptors)

The biological effects of this compound analogs are not solely due to the direct inhibition of PNPase but are also mediated by the downstream consequences of the altered purine metabolome. Specifically, the significant increase in inosine levels has been shown to lead to the activation of adenosine receptors, particularly the A2B receptor subtype. nih.gov

While inosine itself has a low affinity for most adenosine receptors, the substantial elevation in its concentration following PNPase inhibition allows it to act as a functional agonist at the A2B receptor. nih.govresearchgate.net The activation of A2B receptors by the elevated levels of inosine is thought to mediate some of the physiological effects observed with 8-aminoguanine administration. nih.gov Studies have shown that the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine are not observed in A2B-receptor knockout models, supporting the crucial role of this receptor in mediating these actions. researchgate.netelsevierpure.com Inosine has been shown to activate adenylyl cyclase in cells expressing A2B receptors, an effect that is abolished by an A2B antagonist. researchgate.netelsevierpure.com

Interactions with Molecular Targets (Enzymes, Receptors, Nucleic Acids)

Beyond their influence on purine metabolism, analogs of this compound have been investigated for their direct interactions with other critical molecular targets, including various enzymes and receptors. The purine scaffold is a common motif in many endogenous ligands and cofactors, making purine analogs promising candidates for the development of inhibitors that target the binding sites of these molecules.

Kinase Inhibition

The purine structure is a well-established scaffold for the development of kinase inhibitors, as it mimics the adenine (B156593) moiety of ATP, the universal phosphate (B84403) donor for kinase-catalyzed reactions. nih.gov Consequently, various this compound analogs and related purine derivatives have been synthesized and evaluated for their ability to inhibit a range of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Research has focused on developing 2,7,9-trisubstituted 8-oxopurines as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov Structure-activity relationship studies have revealed that modifications at the 2, 7, and 9 positions of the purine ring can significantly influence both the potency and selectivity of these compounds. For instance, the introduction of an isopropyl group at the 7-position has been shown to substantially increase selectivity towards FLT3. nih.gov

Table 3: Kinase Inhibitory Activity of Selected 2,7,9-Trisubstituted 8-Oxopurine Analogs

| Compound ID | R2 Substituent (Position 9) | R1 Substituent (Position 7) | FLT3 IC50 (nM) | CDK4 IC50 (nM) |

|---|---|---|---|---|

| 14c | Cyclobutyl | Methyl | 60 | 520 |

| 14m | Phenyl | Methyl | 50 | 400 |

| 15a | Cyclopentyl | Isopropyl | 30-70 | >1000 |

| 15b | Cyclohexyl | Isopropyl | 30-70 | >1000 |

| 15c | 4-Methylcyclohexyl | Isopropyl | 30-70 | >1000 |

| 15d | Cycloheptyl | Isopropyl | 30-70 | >1000 |

This table presents the half-maximal inhibitory concentrations (IC50) of a selection of 2,7,9-trisubstituted 8-oxopurine analogs against FLT3 and CDK4, highlighting the impact of substitutions at positions 7 and 9 on kinase inhibitory activity and selectivity. researchgate.netnih.gov

Further studies on 2,6,9-trisubstituted purine derivatives have also identified compounds with potent inhibitory activity against other oncogenic kinases, such as Bcr-Abl and Bruton's tyrosine kinase (BTK). nih.gov The design of these inhibitors is often inspired by the chemical structures of known kinase inhibitors, with modifications to the purine scaffold aimed at optimizing interactions with the ATP-binding site of the target kinase. nih.gov The development of these purine-based kinase inhibitors represents a promising avenue for the discovery of novel therapeutic agents.

Hydrogen-Bonding Interactions with Nucleic Acids

The ability of this compound analogs to interact with nucleic acids is fundamentally governed by their capacity to form hydrogen bonds with the constituent bases of DNA and RNA. These interactions are highly specific and are dictated by the arrangement of hydrogen bond donors and acceptors on both the purine analog and the target nucleobase. The precise geometry of these interactions can lead to different base pairing configurations, which in turn can influence the structure and function of nucleic acids.

Watson-Crick vs. Hoogsteen Base Pairing

The canonical structure of the DNA double helix is maintained by Watson-Crick base pairing, where adenine (A) forms two hydrogen bonds with thymine (B56734) (T), and guanine (G) forms three hydrogen bonds with cytosine (C). nih.gov In this configuration, the purine and pyrimidine (B1678525) bases are in the anti conformation relative to the sugar-phosphate backbone. pnas.org

However, an alternative conformation known as Hoogsteen base pairing can also occur. nih.gov In Hoogsteen pairing, the purine base rotates 180° around the glycosidic bond to the syn conformation. pnas.org This rotation alters the hydrogen-bonding face of the purine, allowing for different interactions. For instance, in an A•T Hoogsteen base pair, the N7 and N6 atoms of adenine form hydrogen bonds with the N3 and O4 atoms of thymine. pnas.org

The N7 position of the purine ring is critical for Hoogsteen base pairing as it acts as a hydrogen bond acceptor. pnas.org Therefore, modifications at this position, such as in 7-deaza purine analogs where the N7 nitrogen is replaced by a carbon, can disrupt Hoogsteen base pairing while leaving Watson-Crick pairing unaffected. pnas.orgnih.gov This specificity allows researchers to investigate the biological importance of Hoogsteen base pairing. For example, studies with human DNA polymerase ι have shown that its synthesis activity is significantly inhibited by 7-deaza purine analogs, providing evidence that this polymerase utilizes Hoogsteen base pairing for its function. pnas.org

Oxidative modifications to purine bases, such as the formation of 8-oxo-guanine (8-oxoG), can also alter hydrogen bonding patterns. While guanine typically pairs with cytosine in a Watson-Crick geometry, 8-oxoG can form a Hoogsteen-like base pair with adenine, which can lead to G-to-T mutations. nih.gov The study of 8-substituted purine derivatives, including those with an amino group at the 8-position (analogs of this compound), provides insight into how these modifications influence the preference for Watson-Crick versus Hoogsteen base pairing and the potential biological consequences. nih.gov For example, experimental data has shown that the formation of a Hoogsteen complex between an 8-aminoadenine analog and thymine results in more significant chemical shift changes compared to a Watson-Crick complex, indicating a strong interaction. nih.gov

Cellular and Physiological Effects

Analogs of this compound have been investigated for a range of biological activities, demonstrating their potential as modulators of various cellular and physiological processes. These activities stem from their ability to interact with biological macromolecules and interfere with cellular pathways.

Antiproliferative and Antitumor Activities

Purine analogs are a well-established class of compounds with significant antiproliferative and antitumor properties. researchgate.net Their mechanism of action often involves interference with nucleic acid synthesis, thereby inhibiting the rapid cell division characteristic of cancer cells. researchgate.net Several studies have demonstrated the potential of purine derivatives in cancer therapy. For instance, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as antiproliferative agents, with some compounds showing potent activity against various cancer cell lines, including HCT-116, HeLa, HT-29, and MDA-MB-231. nih.gov The most promising of these compounds induced cell cycle arrest at the G2/M phase. nih.gov

Similarly, a series of 7H-benzo core.ac.uknih.govchromeno[2,3-d]pyrimidin-8-amines were synthesized and showed significant antiproliferative activity against A549, MOLT-4, and HeLa cancer cell lines. One of the most active compounds in this series was found to induce apoptosis in MOLT-4 cells. Furthermore, l-lysine-conjugated pyridophenoxazinones have been developed as potent DNA-binding ligands and topoisomerase IIα inhibitors, exhibiting submicromolar inhibitory concentrations against a panel of human neoplastic cell lines. nih.gov These examples highlight the therapeutic potential of compounds with a purine-like scaffold in oncology.

Table 1: Examples of Antiproliferative Activity of Purine Analogs and Related Compounds

| Compound Class | Target Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives | HCT-116, HeLa, HT-29, MDA-MB-231 | Potent antiproliferative activity, cell cycle arrest at G2/M phase | nih.gov |

| 7H-benzo core.ac.uknih.govchromeno[2,3-d]pyrimidin-8-amines | A549, MOLT-4, HeLa | Significant antiproliferative activity, induction of apoptosis | |

| l-lysine-conjugated pyridophenoxazinones | Various human neoplastic cell lines | Submicromolar antiproliferative activity, DNA intercalation, Topoisomerase IIα inhibition | nih.gov |

Antiviral Properties

The structural similarity of purine analogs to endogenous nucleosides makes them prime candidates for the development of antiviral agents. These compounds can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral nucleic acid chain, leading to chain termination. A broad spectrum of antiviral activity has been reported for various purine derivatives.

For example, 7,8-dihydro-7-methyl-8-thioxoguanosine (B151117) has demonstrated high activity against Banzi, Semliki Forest, and San Angelo viruses in mice. nih.gov Carboxylic acid esters of 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine have also been shown to be effective antiviral agents, particularly against Herpes Simplex Virus-1 (HSV-1) in murine models. tandfonline.com Furthermore, the discovery of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their 9H-purine analogs as inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) highlights the potential of these scaffolds in combating flaviviruses. scienceopen.com

Certain guanosine analogs with modifications at the 7 and/or 8 positions of the purine ring have also been shown to possess antiviral properties. core.ac.uk The antiviral activity of these compounds is often linked to the induction of interferons. core.ac.uk

Table 2: Antiviral Activity of Selected Purine Analogs

| Compound/Analog Class | Target Virus(es) | Observed Effect | Reference |

|---|---|---|---|

| 7,8-dihydro-7-methyl-8-thioxoguanosine | Banzi virus, Semliki Forest virus, San Angelo virus | High antiviral activity in mice | nih.gov |

| Carboxylic acid esters of 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine | Herpes Simplex Virus-1 (HSV-1) | Protective effect in infected mice | tandfonline.com |

| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and 9H-purine analogs | Zika virus (ZIKV), Dengue virus (DENV) | Inhibition of viral replication | scienceopen.com |

| 7-thia-8-oxoguanosine | Alphaviruses, bunyaviruses, coronaviruses, flaviviruses, picornaviruses | Broad-spectrum antiviral activity, induction of interferon | core.ac.uk |

Diuretic, Natriuretic, and Glucosuric Effects

Specific 8-substituted purine analogs have been shown to exert significant effects on renal function, including diuresis (increased urine production), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion). In a study investigating the renal effects of various guanosine and guanine compounds, 8-aminoguanosine (B66056) and 8-aminoguanine were found to be highly efficacious. researchgate.net

These compounds dramatically increased sodium excretion, by 26.6-fold and 17.2-fold respectively, which was more potent than the diuretic amiloride (B1667095) at a comparable dose. researchgate.net In addition to their natriuretic effects, 8-aminoguanosine and 8-aminoguanine also increased glucose excretion by approximately 12-fold and decreased potassium excretion by around 70%. researchgate.net The diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine are mediated by its metabolite, 8-aminoguanine, which acts by inhibiting purine nucleoside phosphorylase (PNPase). researchgate.net This inhibition leads to an increase in renal interstitial inosine levels, which in turn activates A2B adenosine receptors, ultimately enhancing renal excretory function. researchgate.net Furthermore, long-term oral administration of 8-aminoguanosine and 8-aminoguanine was shown to suppress deoxycorticosterone/salt-induced hypertension in rats. researchgate.net

Table 3: Renal Effects of 8-Aminoguanosine and 8-Aminoguanine in Rats

| Compound | Effect on Sodium Excretion | Effect on Glucose Excretion | Effect on Potassium Excretion | Reference |

|---|---|---|---|---|

| 8-Aminoguanosine | 26.6-fold increase | 12.1-fold increase | 69.1% decrease | researchgate.net |

| 8-Aminoguanine | 17.2-fold increase | 12.2-fold increase | 71.0% decrease | researchgate.net |

Effects on Immune Response and Inflammation

Purine nucleosides and their analogs can act as signaling molecules in the immune system, modulating both innate and adaptive immune responses. annualreviews.org Adenosine, for example, is a well-characterized immunomodulator with anti-inflammatory effects, which are partly mediated by the inhibition of neutrophil migration and the production of oxygen metabolites. nih.gov Both adenosine and its metabolite inosine have been shown to reduce leukocyte migration, pleural exudation, and the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in a mouse model of pleurisy. nih.gov These effects are thought to be mediated through the activation of adenosine A2 subtype receptors. nih.gov

Conversely, some purine analogs can have immunostimulatory effects. For instance, 7-thia-8-oxoguanosine and related guanosine analogs have been shown to induce the production of alpha-interferon and activate B cells, natural killer (NK) cells, antibody-dependent cytotoxic cells, and macrophages. core.ac.uk These compounds also exhibit adjuvant activity, enhancing the efficacy of a leukemia cell vaccine in mice. core.ac.uk However, it is also important to note that some purine analogs used in cancer therapy, such as fludarabine (B1672870) and cladribine, can cause profound and prolonged immunosuppression, particularly a decrease in CD4+ T cells, which can increase the risk of opportunistic infections. nih.gov

Table 4: Immunomodulatory Effects of Purine Analogs

| Compound/Analog Class | Effect on Immune System | Mechanism/Mediator | Reference |

|---|---|---|---|

| Adenosine and Inosine | Anti-inflammatory | Activation of A2 adenosine receptors, inhibition of pro-inflammatory cytokines | nih.gov |

| 7-thia-8-oxoguanosine and related guanosine analogs | Immunoenhancing/Adjuvant | Induction of alpha-interferon, activation of B cells, NK cells, and macrophages | core.ac.uk |

| Fludarabine, Cladribine | Immunosuppressive | Profound lymphocytopenia, particularly depletion of CD4+ T cells | nih.gov |

Potential in Age-Associated Disorders

Recent studies have highlighted the therapeutic potential of this compound analogs, such as 8-aminoguanine (8-AG), in mitigating the effects of age-related cellular and tissue damage. Research has particularly focused on its role in counteracting retinal degeneration, a common affliction in the elderly population that can lead to conditions like age-related macular degeneration. nih.govnih.gov

In studies utilizing aged Fischer 344 rats, a well-established model for studying age-related physiological changes, oral administration of 8-AG demonstrated significant protective effects on the retina. nih.govnih.gov The treatment was associated with a notable preservation of retinal structure and function. Key findings from these studies include increased retinal thickness, improved integrity of photoreceptor cells, and enhanced electroretinogram responses, indicating better retinal function. nih.gov

The mechanism underlying these protective effects appears to be multifactorial. 8-AG was shown to effectively reduce several key markers of age-related cellular stress and damage. This includes a reduction in apoptosis (programmed cell death), decreased oxidative damage, and a dampening of microglial and macrophage activation, which are indicative of reduced inflammation in the aging retina. nih.govnih.gov Furthermore, 8-AG treatment was observed to partially normalize age-induced alterations in the retinal purine metabolome, specifically the elevated levels of inosine, hypoxanthine, and xanthine. nih.gov Transcriptomic analysis further underscored the anti-inflammatory effects of 8-AG, revealing its impact on both innate and adaptive immune responses. nih.gov

The table below summarizes the key findings on the effects of 8-aminoguanine on age-related retinal degeneration.

| Parameter | Effect of Aging | Effect of 8-Aminoguanine Treatment | Reference |

| Retinal Thickness | Decrease | Increased | nih.gov |

| Photoreceptor Integrity | Compromised | Improved | nih.gov |

| Electroretinogram (ERG) Responses | Decreased | Enhanced | nih.gov |

| Apoptosis (TUNEL+ cells) | Increased | Reduced to near-youthful levels | nih.gov |

| Oxidative Damage | Increased | Reduced | nih.gov |

| Microglial/Macrophage Activation | Increased | Reduced | nih.govnih.gov |

| Retinal Purine Metabolome (Inosine, Hypoxanthine, Xanthine) | Elevated Levels | Partially Mitigated | nih.gov |

| Immune Response Gene Expression | Upregulated | Downregulated | nih.gov |

These findings position 8-aminoguanine as a promising agent for combating age-related retinal degeneration by targeting multiple aging hallmarks. nih.govnih.gov

Antibacterial and Antifungal Activities

Analogs of this compound have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of bacterial and fungal pathogens. researchgate.net The mechanism of action often involves targeting specific metabolic pathways or cellular processes essential for microbial survival. nih.gov

Antifungal Activities:

A novel class of purine analogs has been synthesized and shown to possess potent antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. nih.govacs.org One such analog, DT-23, a derivative of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), has been identified as a promising lead compound. acs.org DT-23 exhibits its antifungal effects by targeting the inositol (B14025) polyphosphate kinase (IPK) pathway, which is crucial for fungal virulence. nih.gov Specifically, it inhibits the enzymes Arg1 (IP3-4K) and Kcs1 (IP6K), leading to a reduction in the production of inositol polyphosphates like IP7. nih.gov

The inhibition of this pathway not only hinders fungal growth but also appears to synergize with existing antifungal drugs. For instance, low concentrations of DT-23 have been shown to work synergistically with Amphotericin B to kill C. neoformans in vitro. acs.org The table below presents the antifungal activity of DT-23 and related compounds.

| Compound | Target | IC50 (recombinant CnArg1) | MIC50 (C. neoformans) | Synergy with Amphotericin B | Reference |

| DT-23 | CnArg1, CnKcs1 | 0.6 µM | 15 µg/mL | Yes (at 1.5 µg/mL) | acs.org |

| TNP | CnArg1 | 10-30 µM | - | - | acs.org |

| DT-17 | - | - | - | Yes | acs.org |

| DT-12 | - | - | No activity alone | Additive | acs.org |

| DT-21 | - | - | - | Poor activity | acs.org |

Antibacterial Activities:

In the realm of antibacterial research, flexible analogs of 8-aza-7-deazapurine nucleosides have emerged as potential agents against mycobacteria. mdpi.com These compounds have shown inhibitory activity against both Mycobacterium smegmatis and the more pathogenic Mycobacterium tuberculosis. mdpi.com The structural flexibility of these "fleximers," where the purine base is split into its constituent imidazole (B134444) and pyrimidine rings, is thought to be advantageous in overcoming potential drug resistance mechanisms. mdpi.com

The following table summarizes the antimycobacterial activity of selected 8-aza-7-deazapurine nucleoside analogs.

| Compound | Target Organism | Activity | Concentration | Reference |

| Compound 9 | M. smegmatis mc2 155 | Growth Inhibition | 13 µg/mL | mdpi.com |

| Compound 19 | M. smegmatis mc2 155 | Growth Inhibition | 50 µg/mL | mdpi.com |

| Compound 6 | M. tuberculosis H37Rv | 99% Inhibition | 20 µg/mL | mdpi.com |

| Compound 10 | M. tuberculosis H37Rv | 99% Inhibition | 40 µg/mL | mdpi.com |

Furthermore, derivatives of 8-aminoquinoline (B160924), which shares a structural similarity with the aminopurine core, have also been investigated for their antimicrobial properties. nih.gov Metal complexes of 8-aminoquinoline with substituted uracils have demonstrated activity against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov This highlights the broad potential of purine-like scaffolds in the development of new antibacterial agents.

Computational Chemistry and Modeling of 7h Purin 8 Amine and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Studies on derivatives of 7H-purin-8-amine have utilized molecular docking to elucidate their interaction mechanisms with various biological targets.

For instance, derivatives of 8-amino-1,3-dimethylpurine-2,6-dione have been docked into serotonin (B10506) and dopamine (B1211576) receptors to understand their multireceptor binding profiles. tandfonline.comtandfonline.com Similarly, other 8-amino-substituted purines have been evaluated as potential inhibitors of enzymes like Aurora kinase through docking simulations. researchgate.net

The binding affinity of a ligand to its target is governed by a variety of non-covalent interactions. For this compound and its derivatives, the purine (B94841) core provides a rich framework for forming these crucial contacts. The nitrogen atoms within the purine's fused pyrimidine (B1678525) and imidazole (B134444) ring system can act as hydrogen bond acceptors, while the exocyclic amino group at the C8 position can act as a hydrogen bond donor.

Docking studies of purine derivatives have revealed specific and recurring interaction patterns. A notable example is the interaction with histamine (B1213489) H3 receptor (H3R), where the N-7 nitrogen of the purine core forms a key hydrogen bond with the amino acid residue Tyr374, significantly enhancing binding affinity. nih.gov In studies of aminopurine derivatives as potential inhibitors of the bacterial effector protein SopE, molecular docking identified interactions with residues such as Ala117, Asp124, and Gly168. tandfonline.com The purine riboswitch, an RNA regulatory element, also demonstrates specific interactions with the purine scaffold, involving residues like U22, U47, and U51. nih.gov These findings highlight the versatility of the purine scaffold in interacting with diverse protein and RNA targets.

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Substituted Purines | Histamine H3 Receptor (H3R) | Tyr374 | Hydrogen Bond with Purine N-7 | nih.gov |

| 8-Aminopurine Analogs | Bacterial Protein SopE | Ala117, Asp124, Gly168 | Hydrogen Bonds | tandfonline.com |

| 8-Amino-1,3-dimethylpurine-2,6-diones | Serotonin/Dopamine Receptors | Asp3.32 | H-bond Constraint | tandfonline.com |

| Purine Ligands | Purine Riboswitch (RNA) | U22, U47, U51, C74/U74 | Hydrogen Bonds | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of this compound that govern its interactions.

A key aspect studied through quantum chemistry is tautomerism. Purines can exist in different tautomeric forms, where a hydrogen atom is located on different nitrogen atoms of the heterocyclic ring. For 8-aminopurine, calculations have shown that the N7H tautomer is more stable than the N9H form in an aqueous environment, a reversal of the preference observed in the gas phase. researchgate.netresearchgate.netdntb.gov.ua This solvent-dependent stability is critical for predicting the molecule's behavior in a biological system.

Quantum chemical calculations can predict a molecule's interaction preferences by mapping its electrostatic potential and analyzing its molecular orbitals. For instance, calculations on 8-aminopurine derivatives have shown that the introduction of an amino group at the C8 position increases the electron density in the Watson-Crick pairing region of the purine ring. oup.com This modulation of the electronic landscape influences the molecule's hydrogen bonding capabilities.

By calculating the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack, as well as for hydrogen bonding. medscape.com Studies combining DFT calculations with NMR spectroscopy have confirmed that the stability of hydrogen-bonded pairs involving 8-substituted purines depends on the number of intermolecular hydrogen bonds and the alternation of donor and acceptor sites. acs.org These theoretical predictions help rationalize observed binding modes and guide the design of derivatives with enhanced affinity and specificity for a given target.

Molecular Dynamics Simulations (Implicit)

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor complex. Implicit solvent models, such as the Generalized Born (GB) model, are often used in these simulations to reduce computational cost while still accounting for the effects of the solvent environment. annualreviews.orgresearchgate.net

MD simulations are frequently employed to assess the stability of a ligand's binding pose as predicted by molecular docking. By simulating the complex for nanoseconds, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. nih.gov For example, a 100 ns MD simulation of a purine derivative complexed with the SARS-CoV-2 main protease was used to confirm the stability of the docked pose. nih.gov The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) combine MD simulation snapshots with an implicit solvent model to calculate the binding free energy of a ligand to its target. researchgate.net This provides a more quantitative estimate of binding affinity than docking scores alone. Studies on inhibitors for targets like the SARS-CoV-2 protease and polo-like kinase-1 have successfully used MD simulations with implicit water systems to validate the stability and binding affinities of purine-like compounds. researchgate.netresearchgate.net

Prediction of Pharmacokinetic Properties (ADMET - excluding explicit toxicity)

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success. greenstonebio.comresearchgate.net

In silico tools like SwissADME and other predictive software can calculate a range of properties for compounds like this compound and its derivatives. researchgate.netmdpi.com These predictions are based on the molecule's structure and include physicochemical descriptors such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), which are correlated with oral bioavailability and membrane permeability. For example, adherence to frameworks like Lipinski's Rule of Five is often assessed to gauge "drug-likeness". researchgate.net

More specific pharmacokinetic parameters are also predicted, such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with drug transporters like P-glycoprotein (P-gp). mdpi.com Predicting whether a compound is a substrate or inhibitor of P-gp is important, as this transporter can pump drugs out of cells, affecting their efficacy and distribution.

| Compound Class | Predicted Property | Predicted Outcome | Computational Method/Tool | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Drug-likeness | 1 violation of Lipinski's Rule of Five | SwissADME | researchgate.net |

| N-Aryl-benzimidazolone Analogs | Volume of Distribution (VD) | 0.196–4.954 L/kg (appropriate distribution) | In silico prediction | mdpi.com |

| N-Aryl-benzimidazolone Analogs | Blood-Brain Barrier (BBB) Penetration | Minimal penetration (<0.3) for most analogs | In silico prediction | mdpi.com |

| Aminopurine Derivatives | ADME Properties | Screened for acceptable properties | QikProp | tandfonline.com |

Medicinal Chemistry and Therapeutic Potential

Development of Purine-Based Therapeutics

The development of purine-based therapeutics has a rich history, with numerous compounds being investigated for their medicinal efficacy. nih.goveurekaselect.com The versatility of the purine (B94841) ring allows for extensive chemical modifications, leading to a diverse array of therapeutic agents. nih.gov These compounds have been successfully developed as anticancer, antiviral, and anti-inflammatory agents, among others. nih.gov The rapid advancements in purine-based medicinal chemistry have highlighted the potential of these derivatives in addressing challenging medical conditions. nih.goveurekaselect.com

Purine analogs often function as antimetabolites, interfering with the synthesis of nucleic acids and proving effective in cancer chemotherapy. nih.govnih.gov Five purine analogs have received FDA approval for cancer treatment: mercaptopurine, thioguanine, fludarabine (B1672870) monophosphate, deoxycoformycin, and cladribine. nih.gov The ongoing clinical evaluation of new compounds like clofarabine, immucillin-H, nelarabine, and 8-chloroadenosine underscores the continued promise of this class of drugs. nih.gov The development of hybrid molecules, incorporating purine scaffolds with other pharmacophoric fragments, represents a recent strategy to overcome drug resistance and improve target selectivity in cancer therapy. nih.govnih.govdntb.gov.ua

Design of Novel Inhibitors for Specific Biological Targets

The design of novel inhibitors based on the 7H-purin-8-amine scaffold is a focal point of current research. The structural versatility of the purine ring allows for the rational design of molecules that can selectively target specific enzymes and receptors involved in disease pathogenesis. researchgate.net

One significant area of focus is the development of kinase inhibitors. For instance, substituted purine derivatives have been synthesized to inhibit CDC7 kinase, an enzyme implicated in the hyperphosphorylation of the TDP-43 protein, a hallmark of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). csic.es Another example is the design of dual-target inhibitors, such as the 9H-purine-2,6-diamine derivatives that selectively inhibit both Janus kinase 2 (JAK2) and BRD4(BD2), showing potential in treating myeloproliferative neoplasms and inflammatory diseases. nih.gov

Heat shock protein 90 (Hsp90) is another critical target in cancer therapy. Researchers have designed N7/N9-substituted purines to investigate their binding modes within the ATP binding site of Hsp90. nih.gov By modifying the hydrophobic moiety of existing inhibitors like BIIB021, novel isoxazole (B147169) derivatives have been synthesized with significant Hsp90α inhibitory activity. nih.gov

Furthermore, 8-aminopurines have been identified as inhibitors of purine nucleoside phosphorylase (PNPase). nih.govnih.gov Inhibition of PNPase by compounds like 8-aminoguanine (B17156) leads to an increase in its substrates (inosine and guanosine) and a decrease in its products (hypoxanthine and guanine), effectively "rebalancing" the purine metabolome with therapeutic effects in cardiovascular and renal diseases. nih.govnih.gov

Below is a table summarizing the inhibitory activity of selected purine derivatives against their specific biological targets.

| Compound/Derivative | Target | IC50 Value | Disease Area |

| Isoxazole derivative 6c | Hsp90α | 0.203 µM | Cancer |

| Isoxazole derivative 6b | Hsp90α | 1.76 µM | Cancer |

| 4-methylbenzyl-substituted purine 14 | Hsp90α | 1.00 µM | Cancer |

| Compound 9j | JAK2 | 22 nM | Myeloproliferative Neoplasms, Inflammation |

| Compound 9j | BRD4(BD2) | 13 nM | Myeloproliferative Neoplasms, Inflammation |

Pharmacological Applications in Disease Models

Purine derivatives, including those based on the this compound scaffold, have demonstrated significant potential in cancer therapy. nih.govnih.gov They can act as antimetabolites, kinase inhibitors, or modulators of other key cellular pathways. nih.govnih.govresearchgate.net

The development of hybrid molecules incorporating purine and pyrimidine (B1678525) scaffolds has shown promise in creating cytotoxic agents that are selective for cancer cells while minimizing toxicity to healthy tissues. nih.govnih.govdntb.gov.ua For example, novel 8-caffeinyl-triazolylmethoxy hybrid conjugates have been synthesized and evaluated for their anticancer activity. rsc.org One such compound, 22c, demonstrated potent activity against the A-375 melanoma cell line with an IC50 of less than 12.5 μM and showed greater selectivity than the standard drug methotrexate. rsc.org

Furthermore, 8-aza-7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anticancer activity, highlighting the continuous effort to explore novel purine-based scaffolds. nih.gov The antiproliferative efficacy of newly synthesized triazolopyrimidines, bio-isosteres of purine analogs, has also been examined against a panel of human cancer cell lines. ekb.eg

The following table presents the cytotoxic activity of a selected 8-caffeinyl-triazolylmethoxy hybrid conjugate against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| 22f | MCF-7 (Breast Cancer) | 136 ± 0.2 |

| 22f | MDA-MB-468 (Breast Cancer) | 126 ± 0.6 |

| 22i | MCF-7 (Breast Cancer) | 165 ± 1.8 |

| 22i | MDA-MB-468 (Breast Cancer) | 175 ± 1.4 |

Recent discoveries have pointed to a novel therapeutic direction for 8-aminopurines in cardiovascular and renal diseases. nih.govahajournals.org Specifically, 8-aminoguanosine (B66056) and its active metabolite, 8-aminoguanine, have been shown to induce diuresis, natriuresis, and glucosuria. nih.govnih.gov This effect is partly mediated by the inhibition of purine nucleoside phosphorylase (PNPase), which leads to increased levels of inosine (B1671953). nih.govnih.gov Inosine, in turn, activates adenosine (B11128) A2B receptors, enhancing renal medullary blood flow and promoting renal excretory function. nih.govnih.gov

Chronic treatment with 8-aminoguanine has demonstrated beneficial effects in animal models of hypertension and stroke. nih.govresearchgate.net It has been shown to attenuate hypertension in deoxycorticosterone/salt rats and prevent strokes and increase lifespan in Dahl salt-sensitive rats on a high-salt diet. nih.govresearchgate.net Furthermore, 8-aminoguanosine has been found to retard the progression of pulmonary hypertension in rats. nih.govresearchgate.net These findings suggest that 8-aminopurines hold promise for treating a range of cardiovascular and renal disorders. nih.govahajournals.org

The therapeutic potential of 8-aminopurines extends to metabolic disorders. ahajournals.org Hyperuricemia, a condition characterized by elevated levels of uric acid, is a risk factor for gout, hypertension, and kidney disease. nih.gov Xanthine oxidase, a key enzyme in purine metabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid, is a major target for managing hyperuricemia. acs.org While not a direct inhibitor of xanthine oxidase, 8-aminoguanine's ability to "rebalance" the purine metabolome by inhibiting PNPase can influence the levels of substrates for this enzyme. nih.govresearchgate.net

In a preclinical model of metabolic syndrome, 8-aminoguanine treatment was found to lower blood pressure, improve diabetes, and reduce organ damage. nih.gov These beneficial effects are likely mediated by the rebalancing of the purine metabolome, leading to a reduction in pro-inflammatory cytokines such as IL-1β. nih.gov Chronic administration of 8-aminoguanine also attenuated the metabolic syndrome in rats. nih.govresearchgate.net

The involvement of purinergic signaling in the pathophysiology of neurodegenerative diseases has opened up new avenues for therapeutic intervention. researchgate.netfrontiersin.org While direct studies on this compound in neurodegeneration are limited, the broader class of purine derivatives has shown significant promise.

As mentioned earlier, substituted purine derivatives that inhibit CDC7 kinase are being developed as a therapeutic strategy for diseases like Alzheimer's and ALS, which are characterized by TDP-43 proteinopathy. csic.es These compounds have the crucial property of being able to cross the blood-brain barrier. csic.es

Furthermore, purinergic signaling is known to be dysregulated in neurodegenerative conditions, affecting glial cell function and contributing to neuroinflammation. frontiersin.org The modulation of purine levels and receptor activity is therefore a key area of investigation. While uric acid, the end product of purine metabolism, has shown both neuroprotective and detrimental effects in different contexts, the therapeutic manipulation of the purine pathway holds potential for treating neurodegenerative disorders. nih.gov

Infectious Diseases (Antiviral, Antibacterial, Antifungal)

The purine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, particularly in the realm of infectious diseases. The structural similarity of purine analogues to endogenous nucleosides allows them to interfere with viral and microbial replication processes. Within this class, this compound and its derivatives have emerged as a promising area of research for antiviral, antibacterial, and antifungal agents. Their mechanism of action often involves the inhibition of essential enzymes required for pathogen survival and proliferation.

Antiviral Activity:

Derivatives of 8-aminopurine have demonstrated notable potential as antiviral agents. Acyclic nucleoside analogues, which mimic the natural nucleoside structure but lack a complete ribose ring, are a significant class of antiviral compounds. For instance, the adenosine analogue NITD008 has shown potent in vitro activity against a range of caliciviruses, including feline calicivirus, murine norovirus, and the human norovirus replicon, with EC50 values of 0.91 µM, 0.94 µM, and 0.21 µM, respectively nih.gov. This suggests that modifications to the purine core and the sugar moiety can lead to broad-spectrum antiviral efficacy.

Furthermore, 8-amino-adenosine has been identified as a transcription inhibitor, a mechanism that could be exploited for antiviral purposes nih.gov. By being metabolized into its active triphosphate form, 8-amino-ATP, it can compete with natural ATP, leading to a decrease in RNA synthesis and subsequent inhibition of viral replication nih.gov. Structure-activity relationship (SAR) studies on acyclic selenopurine nucleosides, where selenium replaces the oxygen in the ribose-like moiety, have also yielded potent antiviral compounds. Seleno-acyclovir, for example, displayed significant activity against Herpes Simplex Virus-1 (HSV-1) and HSV-2 with EC50 values of 1.47 µM and 6.34 µM, respectively mdpi.com. These findings highlight the versatility of the 8-aminopurine scaffold in generating compounds with diverse antiviral mechanisms.

Antibacterial Activity:

The antibacterial potential of purine analogues, including 8-aminopurine derivatives, is an area of growing interest, especially with the rise of antibiotic resistance nih.gov. Nucleoside analogues are not commonly used as antibacterial agents, but research has shown that various derivatives of both purines and pyrimidines possess antibacterial properties nih.gov.